molecular formula C3H9ClNSi B14168909 Chloro(dimethylamino)methylsilyl CAS No. 26079-06-1

Chloro(dimethylamino)methylsilyl

Cat. No.: B14168909
CAS No.: 26079-06-1
M. Wt: 122.65 g/mol
InChI Key: FEPLLNCIUACIHL-UHFFFAOYSA-N
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Description

Chloro(dimethylamino)methylsilyl (CDAMS) is an organosilicon compound characterized by a silicon atom bonded to a dimethylamino group (–N(CH₃)₂), a methyl group, and a chlorine atom. This structure imparts unique reactivity due to the electron-donating nature of the dimethylamino group, which enhances nucleophilic substitution at the silicon center . CDAMS is primarily utilized as a versatile intermediate in organic synthesis, particularly in silylation reactions, where it modifies substrates to improve volatility for analytical techniques like gas chromatography (GC) or to stabilize reactive intermediates .

Properties

CAS No.

26079-06-1

Molecular Formula

C3H9ClNSi

Molecular Weight

122.65 g/mol

InChI

InChI=1S/C3H9ClNSi/c1-5(2)6(3)4/h1-3H3

InChI Key

FEPLLNCIUACIHL-UHFFFAOYSA-N

Canonical SMILES

CN(C)[Si](C)Cl

Origin of Product

United States

Preparation Methods

Catalytic Gas-Solid Reactions

A Cu-catalyzed method, adapted from dimethylchlorosilane synthesis, enables scalable production under atmospheric pressure.

Procedure :

  • Surface activation : A Cu/Si substrate is treated with $$ \text{HSiCl}3/\text{CH}3\text{Cl} $$ at 598 K.
  • Reaction : Activated surface reacts with fresh $$ \text{CH}3\text{Cl} $$, yielding $$ (\text{CH}3)_2\text{HSiCl} $$, a precursor for further functionalization.

Advantages :

  • Selectivity : >90% for $$ (\text{CH}3)2\text{HSiCl} $$ at low Cu concentrations.
  • Byproduct utilization : Co-produced $$ \text{CH}3\text{SiCl}3 $$ can be recycled.

Halogen Exchange Reactions

Patented methods for analogous silanes suggest halogen exchange as a viable route. For example, chloromethylmethyldichlorsilane reacts with trimethyl orthoformate and methanol to form methoxysilanes, which can be transaminated.

Reaction steps :

  • Chloride displacement :
    $$
    \text{Cl}2\text{Si}(\text{CH}3)(\text{CH}2\text{Cl}) + 3 (\text{CH}3\text{O})3\text{CH} \rightarrow \text{Cl}(\text{CH}3)\text{Si}(\text{OCH}3)2 + \text{byproducts}
    $$
  • Amination :
    $$
    \text{Cl}(\text{CH}3)\text{Si}(\text{OCH}3)2 + 2 (\text{CH}3)2\text{NH} \rightarrow \text{Cl}(\text{CH}3)\text{SiN}(\text{CH}3)2 + 2 \text{CH}_3\text{OH}
    $$

Conditions :

  • Temperature : 60–90°C
  • Yield : Up to 99% purity (GC) after distillation.

Comparative Analysis of Synthesis Routes

Method Reactants Conditions Yield Selectivity Scalability
Amine-Silane $$ \text{CH}3\text{SiCl}3 $$, $$ (\text{CH}3)2\text{NH} $$ 40–90°C, solvent 75–85% High Industrial
Catalytic Gas-Solid $$ \text{CH}_3\text{Cl} $$, Cu/Si 598 K, atmospheric 60–70% >90% Pilot-scale
Halogen Exchange Chloromethylsilane, orthoformate 60–90°C, distillation 95–99% Moderate Lab-scale

Key observations :

  • The amine-silane method balances yield and scalability but requires rigorous moisture control.
  • Catalytic routes offer selectivity advantages but face challenges in catalyst longevity.
  • Halogen exchange achieves high purity but involves multi-step processing.

Reaction Mechanism and Kinetics

Nucleophilic Substitution

In the amine-silane reaction, dimethylamine attacks the electrophilic silicon center, displacing chloride. The rate follows second-order kinetics:
$$
\text{Rate} = k[\text{SiCl}][\text{Amine}]
$$
Activation energy : ~45 kJ/mol (experimentally derived).

Surface-Mediated Catalysis

Cu catalysts facilitate $$ \text{CH}3\text{Cl} $$ dissociation on Si surfaces, forming $$ \text{Si–CH}3 $$ and $$ \text{Si–Cl} $$ intermediates. Surface analysis via Auger electron spectroscopy confirms $$ \text{SiCl}^* $$ sites as critical for silane formation.

Industrial and Laboratory Optimization

Process Intensification

  • Continuous flow systems : Reduce reaction time by 40% compared to batch processes.
  • In situ HCl removal : Molecular sieves or scavengers improve yields to >90%.

Purity Enhancement

  • Distillation : Fractional distillation at 140–143°C achieves 99% purity.
  • Cryotrapping : Captures volatile byproducts like methyl chloride and methyl formate.

Applications and Derivatives

Chloro(dimethylamino)methylsilyl serves as a precursor for:

  • Silicon resins : Cross-linking agent in heat-resistant coatings.
  • Bioconjugates : Surface modification of nanoparticles for drug delivery.
  • Chiral catalysts : Ligand in asymmetric synthesis.

Chemical Reactions Analysis

Types of Reactions

Methylchloro(dimethylamino)silane undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as alcohols or amines, to form different organosilicon compounds.

    Hydrolysis: In the presence of water, methylchloro(dimethylamino)silane hydrolyzes to form silanols and hydrochloric acid.

    Condensation Reactions: It can react with other silanes to form polysiloxanes through condensation reactions.

Common Reagents and Conditions

    Nucleophiles: Alcohols, amines, and other nucleophiles are commonly used in substitution reactions.

    Water: Hydrolysis reactions typically involve water or aqueous solutions.

    Catalysts: Acid or base catalysts may be used to facilitate certain reactions.

Major Products Formed

    Organosilicon Compounds: Substitution reactions yield various organosilicon compounds depending on the nucleophile used.

    Silanols: Hydrolysis reactions produce silanols and hydrochloric acid.

    Polysiloxanes: Condensation reactions result in the formation of polysiloxanes, which are important materials in the production of silicones.

Mechanism of Action

The mechanism of action of methylchloro(dimethylamino)silane involves its reactivity with nucleophiles and its ability to undergo hydrolysis and condensation reactions. The compound’s silicon atom is highly reactive due to the presence of the chlorine and dimethylamino groups, which can be readily replaced or modified in chemical reactions. This reactivity makes it a valuable intermediate in the synthesis of more complex silicon-containing compounds.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural and functional differences between CDAMS and analogous organosilicon compounds:

Compound Name Molecular Formula Molecular Weight Substituents on Silicon Key Functional Features
Chloro(dimethylamino)methylsilyl C₃H₁₁ClNSi 139.67 g/mol Cl, CH₃, –N(CH₃)₂ Electron-donating dimethylamino group; enhanced nucleophilicity
Chloro(chloromethyl)dimethylsilane C₃H₈Cl₂Si 143.09 g/mol Cl, ClCH₂, CH₃ Electron-withdrawing chloromethyl group; high reactivity in cross-coupling
Dichlorodimethylsilane C₂H₆Cl₂Si 129.06 g/mol Cl, Cl, CH₃, CH₃ Bifunctional chlorides; precursor for silicone polymers
Trimethylsilyl Chloride C₃H₉ClSi 108.64 g/mol Cl, CH₃, CH₃, CH₃ Simple silane; widely used in protecting-group chemistry
Chloromethyl-Diethoxy-Methylsilane C₆H₁₅ClO₂Si 182.72 g/mol ClCH₂, CH₃, OCH₂CH₃, OCH₂CH₃ Ethoxy groups confer hydrolytic stability; used in material science

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